molecular formula C13H18ClN3 B11862016 7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane CAS No. 646056-34-0

7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane

Cat. No.: B11862016
CAS No.: 646056-34-0
M. Wt: 251.75 g/mol
InChI Key: GUVBLWPNFRBHPM-UHFFFAOYSA-N
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Description

7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is a chemical compound known for its unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of a chloropyridinyl group and a diazaspiro moiety makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with a suitable diamine in the presence of a cyclizing agent. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anticonvulsant and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, it may bind to neuronal acetylcholine receptors, modulating their activity and influencing neurotransmission. The pathways involved include the inhibition or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
  • 7-(6-Chloropyridin-3-yl)-1,7-diazaspiro[4.4]nonane

Uniqueness

7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

CAS No.

646056-34-0

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

7-(6-chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H18ClN3/c1-16-7-2-5-13(16)6-8-17(10-13)11-3-4-12(14)15-9-11/h3-4,9H,2,5-8,10H2,1H3

InChI Key

GUVBLWPNFRBHPM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCN(C2)C3=CN=C(C=C3)Cl

Origin of Product

United States

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